molecular formula C18H19N3O2S B2752973 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea CAS No. 1206988-69-3

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea

Cat. No.: B2752973
CAS No.: 1206988-69-3
M. Wt: 341.43
InChI Key: BAJJZIQENRBCJV-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This chemical features a hybrid architecture, incorporating both a benzofuran and a thiazole ring linked by a urea moiety, a design strategy often employed to develop potent biologically active molecules . The benzofuran-thiazole core is a recognized pharmacophore in the development of inhibitors for various enzymatic targets. Specifically, recent scientific literature has highlighted that derivatives sharing this core structure exhibit potent and selective inhibitory activity against monoamine oxidase (MAO) enzymes . MAO inhibitors are a critical area of investigation for managing neurological disorders, and compounds with the benzofuran-thiazole scaffold have demonstrated low micromolar to sub-micromolar IC 50 values, indicating high potency . Furthermore, the benzofuran moiety is frequently investigated in oncology research, as it is a common structural component in compounds with demonstrated anticancer and antiproliferative properties . The specific substitution pattern of this compound, with a cyclohexyl group attached to the urea nitrogen, allows researchers to explore structure-activity relationships (SAR). Modifications at this position are known to significantly influence a compound's selectivity, potency, and physicochemical properties, making it a valuable tool for SAR studies aimed at optimizing drug-like characteristics . Researchers can utilize this compound as a key intermediate or reference standard in projects targeting the MAO enzymes or in the synthesis of novel heterocyclic compounds for biological evaluation . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17(19-13-7-2-1-3-8-13)21-18-20-14(11-24-18)16-10-12-6-4-5-9-15(12)23-16/h4-6,9-11,13H,1-3,7-8H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJZIQENRBCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzofuran moiety. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the urea derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzofuran and thiazole derivatives, including 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea. These compounds have shown efficacy against a range of pathogens.

Case Studies on Antimicrobial Efficacy

  • Benzofuran Derivatives : Research indicates that benzofuran derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzofuran have demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Mycobacterium tuberculosis and effective antifungal activity against Candida albicans .
  • Thiazole Compounds : Thiazole derivatives are recognized for their broad-spectrum antimicrobial activity. Studies have shown that thiazole-containing compounds can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values below 10 μg/mL .

Anticancer Potential

The anticancer properties of benzofuran and thiazole derivatives have been explored in various research articles, indicating their potential as therapeutic agents.

Research Findings

  • Mechanisms of Action : Compounds like this compound may act by inducing apoptosis in cancer cells or inhibiting key pathways involved in tumor growth. For example, studies have shown that certain benzofuran derivatives can inhibit cell proliferation in breast cancer cell lines .
  • Synergistic Effects : The combination of benzofuran with other pharmacophores, such as HDAC inhibitors, has been investigated for enhanced anticancer activity. This pharmacophore fusion strategy aims to create dual inhibitors that target multiple pathways involved in cancer progression .

Other Therapeutic Applications

In addition to antimicrobial and anticancer activities, the compound also shows promise in other therapeutic areas:

Neuroprotective Effects

Recent studies suggest that benzofuran derivatives may possess neuroprotective properties. Research has indicated their potential role in mitigating neurodegenerative diseases through antioxidant mechanisms .

Anti-inflammatory Properties

Some derivatives have also been evaluated for their anti-inflammatory effects. The presence of the thiazole ring is thought to contribute to these properties, making them candidates for treating inflammatory diseases .

Data Summary Table

Application AreaFindingsReferences
AntimicrobialEffective against M. tuberculosis, S. aureus, and E. coli with MIC < 10 μg/mL
AnticancerInduces apoptosis in cancer cells; synergistic effects with HDAC inhibitors
NeuroprotectivePotential to reduce oxidative stress in neurodegenerative diseases
Anti-inflammatoryExhibits anti-inflammatory effects; potential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas

These compounds, synthesized by Uma et al. (2018), share a benzothiazole-thiazol backbone but replace the cyclohexylurea with arylthioureas (e.g., 2-chlorophenyl in 2a ) . Key differences:

  • Electronic Effects : Benzothiazole (electron-deficient) vs. benzofuran (electron-rich) alters π-electron density, impacting binding to biological targets.
  • Solubility : Cyclohexylurea enhances lipophilicity (logP ~3.5 estimated) compared to aromatic thioureas (logP ~2.8–3.2), favoring membrane permeability .
  • Synthetic Yield : Cyclohexylurea derivatives typically achieve yields >80% under reflux conditions, comparable to arylthioureas (79% for 2a ) .

Piperazinylmethyl-Thiazol Ureas

A series of urea derivatives (e.g., 11a–11o ) from Molecules (2013) feature a piperazinylmethyl-thiazol scaffold with diverse aryl substitutions . Contrasts include:

  • Pharmacokinetics : The cyclohexyl group in the target compound reduces metabolic oxidation compared to electron-withdrawing substituents (e.g., Cl, CF₃ in 11b, 11d ), which may shorten half-life .

Heterocyclic Core Modifications

VPC-14449

This imidazole-thiazol derivative (corrected structure: 4-(2,4-dibromoimidazol-1-yl)thiazol-2-yl-morpholine) highlights the role of halogenation in potency . Unlike VPC-14449, the benzofuran-thiazol core lacks halogens but may engage in hydrogen bonding via the urea carbonyl, a feature absent in VPC-14449’s morpholine group .

Fungicidal Isoxazole-Thiazol Derivatives

Patent EP 2024 compounds (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethanone) demonstrate agricultural applications . The target compound’s benzofuran-thiazol system is less sterically hindered than the dihydroisoxazole-piperidine framework, suggesting divergent target selectivity .

Crystallographic and Stability Data

The crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea () reveals a planar conformation stabilized by intramolecular N–H···O hydrogen bonds (R factor = 0.039) . The cyclohexylurea in the target compound likely adopts a non-planar conformation, reducing crystallinity but enhancing solubility in non-polar solvents .

Research Implications

The cyclohexylurea moiety in the target compound offers a balance between lipophilicity and metabolic stability compared to aryl-substituted analogs. Future studies should prioritize:

Crystallographic Analysis to confirm conformational flexibility.

Kinase Inhibition Assays leveraging the benzofuran-thiazol core’s electronic profile.

ADMET Profiling to validate predicted advantages in solubility and half-life.

Biological Activity

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with thiazole and urea components. The methods often include solvent-based reactions and purification techniques such as recrystallization to obtain high-yield products.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.50 to 20 µg/mL, demonstrating broad-spectrum antimicrobial activity .
  • A study highlighted that certain benzofuran-thiazole derivatives exhibited excellent activity against E. coli and S. aureus, with MIC values lower than 10 μg/mL .

Anticancer Activity

The compound's anticancer potential has also been explored:

  • In vitro studies against human cancer cell lines (e.g., HeLa, MDA-MB-231) showed varying degrees of cytotoxicity, with some derivatives achieving nanomolar activity .
  • The structure-activity relationship (SAR) indicates that modifications on the benzofuran and thiazole moieties can enhance potency against specific cancer types.

Antioxidant and Anti-inflammatory Effects

Compounds similar to this compound have demonstrated antioxidant properties:

  • DPPH scavenging assays revealed antioxidant activity percentages between 84.16% and 90.52% for various derivatives .
  • Anti-inflammatory effects were assessed through human red blood cell (HRBC) membrane stabilization tests, yielding percentages ranging from 86.70% to 99.25%, indicating significant protective effects against hemolysis .

Research Findings and Case Studies

Study Findings MIC Values Cell Lines Tested
Synthesis of novel derivatives; confirmed structure via NMR2.50 - 20 µg/mLVarious bacterial strains
Antimicrobial and antioxidant activities demonstrated; DNA gyrase B inhibitionIC50 = 9.80 µME. coli
Evaluated antiproliferative activities against cancer cell linesNanomolar levelsHeLa, MDA-MB-231
Antimicrobial activity against M. tuberculosis and C. albicansMIC = 8 μg/mLVarious strains

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.
  • Membrane Stabilization : Anti-inflammatory properties may result from the stabilization of cellular membranes, reducing oxidative stress.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity likely involves scavenging free radicals, thereby protecting cells from oxidative damage.

Q & A

Q. What are the standard synthetic protocols for synthesizing 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzofuran-thiazole precursor with a cyclohexyl isocyanate or isothiocyanate derivative. Aryl isothiocyanates are commonly condensed with primary amines under reflux in anhydrous solvents like DMF or acetone, as demonstrated in analogous thiourea syntheses . Optimization can be achieved by varying temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Yield and purity are assessed via HPLC or LC-MS, with recrystallization in ethanol or acetone as a standard purification step.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly focusing on benzofuran (aromatic protons at δ 6.8–7.5 ppm) and thiourea (N–H signals at δ 9–10 ppm). IR spectroscopy identifies thiourea C=S stretches (~1250–1350 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (XRD) resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O/S interactions), and π-π stacking. For example, planar arrangements of benzofuran-thiazole moieties with interplanar angles <5° are common in similar compounds, as observed in benzothiazole derivatives .

Q. What initial biological screening approaches are recommended for evaluating this compound’s activity?

Methodological Answer:

  • In vitro assays: Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) and antifungal assays (e.g., C. albicans). Anticancer potential is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves: Establish IC50_{50} values with triplicate replicates to ensure reproducibility. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking be integrated to predict reactivity or biological targets?

Methodological Answer:

  • DFT: Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example, the benzofuran-thiazole moiety’s electron-deficient nature may drive interactions with DNA or enzyme active sites .
  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., tyrosine kinases, topoisomerases). Validate predictions with experimental IC50_{50} correlations .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers).
  • Structural analogs: Compare activity trends with structurally similar compounds (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) to identify pharmacophore requirements .
  • Purity verification: Characterize batches via elemental analysis or HRMS to rule out impurities affecting activity .

Q. What strategies are used to study the compound’s stability under biological conditions (e.g., serum, pH variations)?

Methodological Answer:

  • Serum stability: Incubate the compound in fetal bovine serum (37°C, 24h) and analyze degradation via LC-MS. Half-life calculations guide dosing regimens in in vivo studies.
  • pH stability: Conduct stability tests in buffers (pH 2–9) to simulate gastrointestinal (oral administration) or lysosomal (intracellular targeting) environments. Degradation products are identified using tandem MS .

Q. How does the compound interact with transition metal ions, and how can coordination complexes enhance its bioactivity?

Methodological Answer:

  • Coordination chemistry: React the compound with metal salts (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Characterize complexes via UV-Vis (d-d transitions) and ESR spectroscopy.
  • Bioactivity enhancement: Metal coordination can improve membrane permeability or redox activity. For example, Cu(II) complexes of thiourea derivatives show amplified DNA cleavage via ROS generation .

Q. What chemical engineering principles apply to scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process control: Use continuous flow reactors to improve heat/mass transfer and reduce side reactions. Monitor in-line via FTIR or Raman spectroscopy .
  • Separation technologies: Employ membrane filtration or centrifugal partition chromatography (CPC) for high-purity isolation. Optimize solvent systems using Hansen solubility parameters .

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